molecular formula C8H7BrO2 B118264 4-Bromophenyl acetate CAS No. 1927-95-3

4-Bromophenyl acetate

Cat. No.: B118264
CAS No.: 1927-95-3
M. Wt: 215.04 g/mol
InChI Key: XEXHCQJRVMVJMY-UHFFFAOYSA-N
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Description

4-Bromophenyl acetate is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenyl acetate where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

4-Bromophenyl acetate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Material Science: Employed in the development of polymers and advanced materials with specific properties.

Safety and Hazards

When handling 4-Bromophenyl acetate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided. The compound should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

4-Bromophenyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Cellular Effects

The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It binds to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl acetate can be synthesized through the esterification of 4-bromophenol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction is as follows:

4-Bromophenol+Acetic Anhydride4-Bromophenyl Acetate+Acetic Acid\text{4-Bromophenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 4-Bromophenol+Acetic Anhydride→4-Bromophenyl Acetate+Acetic Acid

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 4-bromophenol and acetic acid.

    Reduction: The compound can be reduced to 4-bromophenyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used (e.g., 4-cyanophenyl acetate, 4-aminophenyl acetate).

    Hydrolysis: 4-Bromophenol and acetic acid.

    Reduction: 4-Bromophenyl alcohol.

Comparison with Similar Compounds

    4-Bromophenylacetic Acid: Similar structure but contains a carboxylic acid group instead of an ester.

    4-Bromophenol: Lacks the acetate group, making it more reactive in certain nucleophilic substitution reactions.

    Phenyl Acetate: Lacks the bromine atom, resulting in different reactivity and applications.

Uniqueness: 4-Bromophenyl acetate’s unique combination of a bromine atom and an acetate group makes it a versatile intermediate in organic synthesis. Its reactivity can be fine-tuned by modifying the ester or bromine substituent, allowing for the creation of a wide range of derivatives with specific properties.

Properties

IUPAC Name

(4-bromophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHCQJRVMVJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883774
Record name Phenol, 4-bromo-, 1-acetate
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1927-95-3
Record name 4-Bromophenyl acetate
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Record name Phenol, 4-bromo-, 1-acetate
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Record name p-Acetoxybromobenzene
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Record name Phenol, 4-bromo-, 1-acetate
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Record name Phenol, 4-bromo-, 1-acetate
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Record name 4-bromophenyl acetate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Anhydrous aluminum chloride (21 g) was suspended in methylene chloride (300 mL), and then acetyl chloride (12.3 g) was added while stirring and cooling on ice. The mixture was stirred for 10 minutes while cooling on ice and 4-bromophenol (24.5 g) was added. The reaction mixture was stirred at room temperature for 1 hour, and then ice water was added and extraction was performed with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (23.9 g) as an oil.
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21 g
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ice water
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300 mL
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Synthesis routes and methods III

Procedure details

Anhydrous aluminum chloride (84 g, 0.486 mol) is suspended in methylene chloride (1200 mL), and then acetyl chloride (49.2 g, 0.629 mol) is added while stirring and cooling on ice. The mixture is stirred for 20 minutes while cooling on ice and 4-bromophenol (98 g, 0.57 mol) is added. The reaction mixture is stirred at room temperature for 1 h, and then ice water is added and extraction is performed with ethyl acetate. The organic layer is washed with brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue is purified by silica gel column chromatography to yield acetic acid 4-bromo-phenyl ester (104 g, 85%). 1H-NMR (CDCl3): 2.28 (s, 3H), 6.98 (d, 2H), 7.48 (d, 2H).
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84 g
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49.2 g
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ice water
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1200 mL
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Synthesis routes and methods IV

Procedure details

A one-necked, 25-mL, round-bottomed flask equipped with an argon inlet adapter was charged with 5 mL pyridine, 4-bromophenol (1.00 g, 5.78 mmol), and acetic anhydride (2.80 g, 27.4 mmol). The resulting mixture was stirred for 12 h at room temperature. A mixture of water (20 mL) and ether (50 mL) was added and the resulting organic phase was washed with a second 20-mL portion of water. The organic phase was dried over MgSO4, filtered, and concentrated to provide a colorless oil:
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5 mL
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20 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing compounds like 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates?

A1: The synthesis of compounds containing the 1,3,4-oxadiazole ring system, as described in the first paper [], is of significant interest in medicinal chemistry. This is because 1,3,4-oxadiazoles often exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. By starting with 4-bromophenyl acetate and using it as a building block, researchers can create diverse 1,3,4-oxadiazole derivatives with potentially valuable pharmaceutical applications.

Q2: How is this compound used in the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine?

A2: The second paper [] outlines a multistep synthetic route to produce 5-(4-bromophenyl)-4, 6-dichloropyrimidine. In this process, this compound serves as the initial starting material. It undergoes a series of transformations, including conversion to dimethyl 2-(4-bromophenyl) malonate and then to 5-(4-bromophenyl) pyrimidine-4,6-diol, eventually leading to the desired 5-(4-bromophenyl)-4, 6-dichloropyrimidine. This molecule is a valuable intermediate for synthesizing more complex pyrimidine derivatives with potential biological activity.

Q3: What spectroscopic techniques are used to confirm the structure of compounds derived from this compound?

A3: Both papers highlight the importance of spectroscopic characterization to confirm the structures of the synthesized compounds. The techniques used include:

  • IR Spectroscopy: Provides information about the functional groups present in the molecule. [, ]
  • NMR Spectroscopy (1H and 13C): Reveals details about the carbon and hydrogen atom connectivity within the molecule. [, ]
  • HR-MS (High-Resolution Mass Spectrometry): Provides accurate mass measurements, confirming the molecular formula of the synthesized compound. []

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